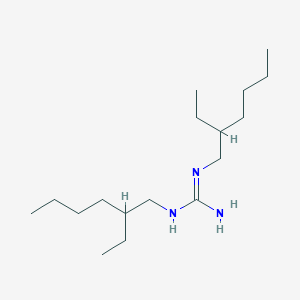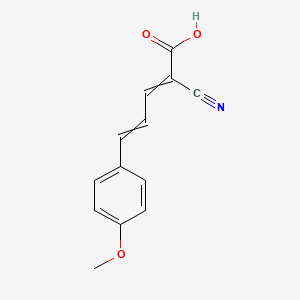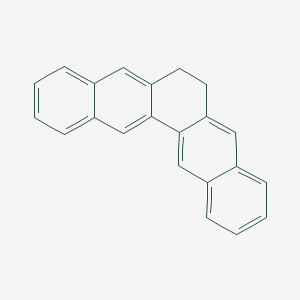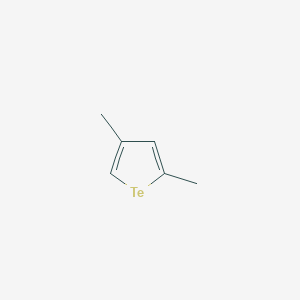
2,4-Dimethyltellurophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyltellurophene is an organotellurium compound characterized by a five-membered ring structure containing tellurium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyltellurophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tellurium with 2,4-dimethyl-1,3-butadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tellurophene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyltellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding telluride.
Substitution: The tellurium atom in the ring can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Telluroxides and tellurones.
Reduction Products: Tellurides.
Substitution Products: Various substituted tellurophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyltellurophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organotellurium compounds.
Biology: Research is ongoing to explore its potential as a biological probe due to its unique electronic properties.
Industry: It is investigated for use in materials science, particularly in the development of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism by which 2,4-Dimethyltellurophene exerts its effects is primarily through its interaction with molecular targets via its tellurium atom. The tellurium atom can participate in various bonding interactions, influencing the electronic properties of the compound. These interactions can modulate the activity of enzymes or other proteins, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylthiophene: Similar in structure but contains sulfur instead of tellurium.
2,4-Dimethylselenophene: Contains selenium instead of tellurium.
2,4-Dimethylpyrrole: Contains nitrogen instead of tellurium.
Uniqueness: 2,4-Dimethyltellurophene is unique due to the presence of tellurium, which imparts distinct electronic properties compared to its sulfur, selenium, and nitrogen analogs. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
Eigenschaften
CAS-Nummer |
115823-75-1 |
|---|---|
Molekularformel |
C6H8Te |
Molekulargewicht |
207.7 g/mol |
IUPAC-Name |
2,4-dimethyltellurophene |
InChI |
InChI=1S/C6H8Te/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
OBCTXKCKRUTERH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C[Te]1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

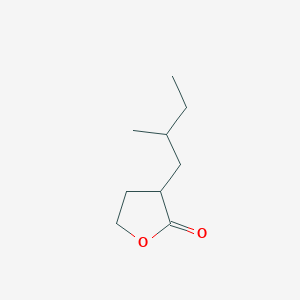
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
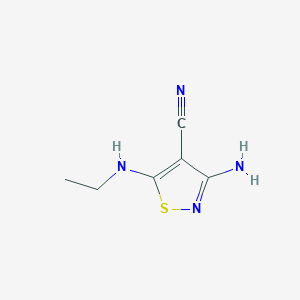

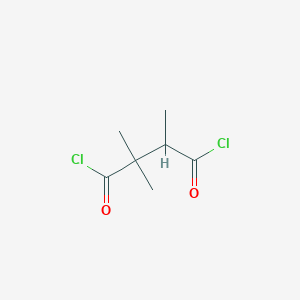


![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
